
N-butan-2-yl-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butan-2-yl-4-chlorobenzamide, also known as BAC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the benzamide class of compounds and is commonly used as a research tool in the field of neuroscience. The purpose of
Mecanismo De Acción
N-butan-2-yl-4-chlorobenzamide selectively binds to the benzodiazepine site of the GABAA receptor, which results in the inhibition of the receptor's activity. This inhibition leads to a decrease in the activity of the GABAergic system, which is responsible for the regulation of anxiety, mood, and sleep. The mechanism of action of N-butan-2-yl-4-chlorobenzamide is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Efectos Bioquímicos Y Fisiológicos
N-butan-2-yl-4-chlorobenzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease anxiety-like behavior, increase social interaction, and improve memory retention. In addition, N-butan-2-yl-4-chlorobenzamide has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-butan-2-yl-4-chlorobenzamide in lab experiments is its selectivity for the benzodiazepine site of the GABAA receptor. This selectivity allows researchers to study the role of this receptor in various physiological and pathological processes without affecting other neurotransmitter systems. However, one of the limitations of using N-butan-2-yl-4-chlorobenzamide is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several potential future directions for the use of N-butan-2-yl-4-chlorobenzamide in scientific research. One area of interest is the development of new drugs that target the GABAA receptor for the treatment of neurological and psychiatric disorders. Another area of interest is the study of the role of the GABAA receptor in the regulation of sleep and circadian rhythms. Finally, there is potential for the use of N-butan-2-yl-4-chlorobenzamide in the development of new anticonvulsant drugs.
Métodos De Síntesis
N-butan-2-yl-4-chlorobenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chlorobenzoic acid with butan-2-amine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC). This reaction results in the formation of N-butan-2-yl-4-chlorobenzamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-butan-2-yl-4-chlorobenzamide has been widely used in scientific research due to its ability to selectively block the activity of the GABAA receptor. The GABAA receptor is an important target for the development of drugs that can treat a variety of neurological and psychiatric disorders. By selectively blocking the activity of the GABAA receptor, N-butan-2-yl-4-chlorobenzamide can be used as a research tool to study the role of this receptor in various physiological and pathological processes.
Propiedades
Número CAS |
7465-71-6 |
|---|---|
Nombre del producto |
N-butan-2-yl-4-chlorobenzamide |
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
N-butan-2-yl-4-chlorobenzamide |
InChI |
InChI=1S/C11H14ClNO/c1-3-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14) |
Clave InChI |
YVDLPBBDWKACMC-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CCC(C)NC(=O)C1=CC=C(C=C1)Cl |
Otros números CAS |
7465-71-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



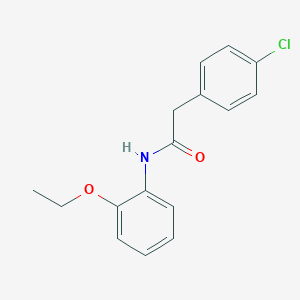


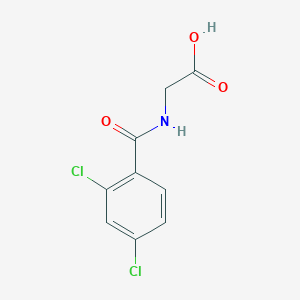
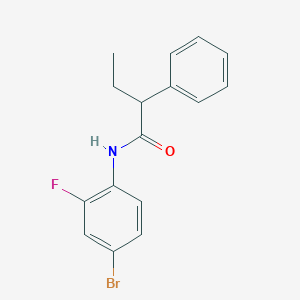
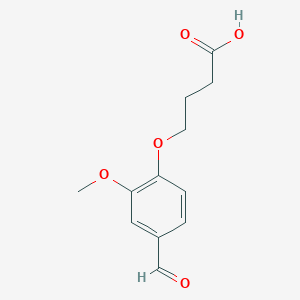
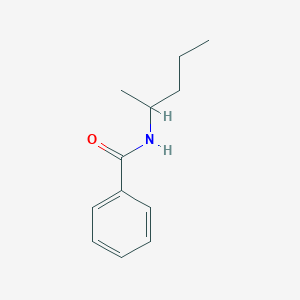
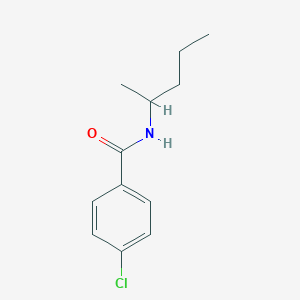
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
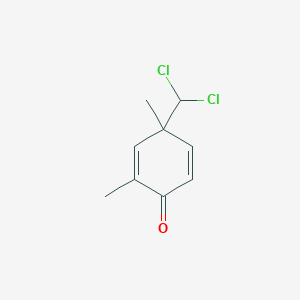
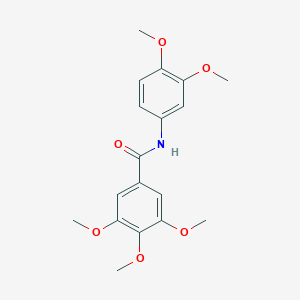
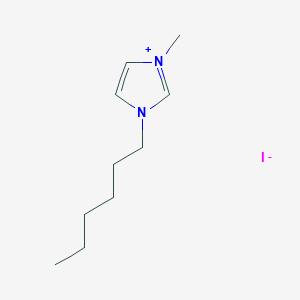
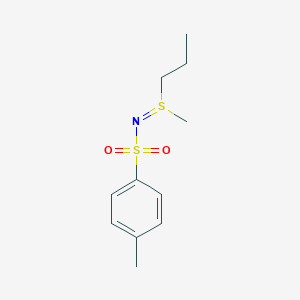
![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)